1-(2-Chlorophenyl)-2-methoxyethan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol (in this case 2-Chlorophenol) with an appropriate alkylating agent under basic conditions .Molecular Structure Analysis
The molecular structure of such a compound would be analyzed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the ether group might be cleaved under acidic conditions, or the phenol might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, density, refractive index, etc., would be determined using various analytical techniques .Scientific Research Applications
Photochemical Generation and Reactivity of Aryl Cations
Research conducted by Protti et al. (2004) delves into the photochemistry of chlorophenols and chloroanisoles, presenting a method for accessing aryl cations through heterolysis in methanol. This study offers insights into the generation of arylated products via cationic mechanisms, highlighting the potential of "1-(2-Chlorophenyl)-2-methoxyethanol" in synthesizing complex organic molecules through photochemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Kinetic Studies and Solvolytic Reactions
The work by Thibblin and Sidhu (1992) explores the solvolysis of diphenyl chloroethanes, leading to the formation of hydroxy and methoxy derivatives. This research provides valuable kinetic data and insights into the mechanisms of solvolytic elimination and substitution reactions, which are crucial for understanding the reactivity and applications of chlorophenyl methoxyethanols in synthetic chemistry (Thibblin & Sidhu, 1992).
Selective Cleavage and Acylation Reactions
Adogla et al. (2012) investigate the selective cleavage of methoxy groups in dimethoxyphenols, followed by acylation. This study underscores the synthetic utility of "1-(2-Chlorophenyl)-2-methoxyethanol" in the targeted modification of phenolic compounds, which has implications for the production of agrochemicals, fragrances, and pharmaceuticals (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).
Photoreactions in Organic Synthesis
Plíštil et al. (2006) explore the photoreactions of alkoxymethyl phenacyl chlorides and benzoates, leading to the formation of indanone derivatives and lactones. This research highlights the role of "1-(2-Chlorophenyl)-2-methoxyethanol" in facilitating unique photochemical transformations, contributing to the development of novel synthetic pathways in organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Spectroscopic and Computational Studies
The molecular structure, reactivity, and spectroscopic properties of compounds related to "1-(2-Chlorophenyl)-2-methoxyethanol" have been studied through density functional theory (DFT) and molecular docking, as demonstrated by Viji et al. (2020). Such research aids in understanding the electronic properties and potential biological applications of these compounds, paving the way for their use in drug design and material science (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-methoxyethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9,11H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAQTBNCCGHMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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